5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with chloromethyl and three dodecoxyphenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene typically involves multi-step organic reactions. One common method includes the initial formation of the benzene core, followed by the introduction of chloromethyl and dodecoxyphenylmethoxy groups through nucleophilic substitution and etherification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions and purification steps is essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and catalyst presence play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzene derivatives, while oxidation reactions can produce corresponding benzoic acid derivatives.
Scientific Research Applications
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: The compound’s reactivity and functional groups make it a valuable tool for studying biological processes and interactions at the molecular level.
Industrial Applications: Its potential use in the production of specialty chemicals and advanced materials highlights its industrial significance.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with chloromethyl and alkoxy substituents, such as:
- 2,5-Bis(chloromethyl)-1-methoxy-4-(3’,7’-dimethyloctyloxy)benzene
- 1-(Chloromethyl)-4-methoxybenzene
Uniqueness
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene is unique due to its specific substitution pattern and the presence of three dodecoxyphenylmethoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
Properties
Molecular Formula |
C64H97ClO6 |
---|---|
Molecular Weight |
997.9 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C64H97ClO6/c1-4-7-10-13-16-19-22-25-28-31-46-66-59-40-34-55(35-41-59)52-69-62-49-58(51-65)50-63(70-53-56-36-42-60(43-37-56)67-47-32-29-26-23-20-17-14-11-8-5-2)64(62)71-54-57-38-44-61(45-39-57)68-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50H,4-33,46-48,51-54H2,1-3H3 |
InChI Key |
HOXWVLXFSXTUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.